N~6~-[2-(dimethylamino)ethyl]-N~4~-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
N⁶-[2-(Dimethylamino)ethyl]-N⁴-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative with a molecular formula of C₂₃H₂₇N₇ and a molecular weight of 401.51 g/mol . This compound features a phenyl group at position 1, a 3-methylphenyl substituent at N⁴, and a dimethylaminoethyl chain at N⁶. Pyrazolo[3,4-d]pyrimidines are purine analogs known for their kinase-inhibitory and antiproliferative activities, making them candidates for anticancer drug development . The dimethylaminoethyl group at N⁶ enhances solubility and may influence target binding, while the 3-methylphenyl moiety at N⁴ contributes to hydrophobic interactions with kinase domains .
Properties
IUPAC Name |
6-N-[2-(dimethylamino)ethyl]-4-N-(3-methylphenyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N7/c1-16-8-7-9-17(14-16)25-20-19-15-24-29(18-10-5-4-6-11-18)21(19)27-22(26-20)23-12-13-28(2)3/h4-11,14-15H,12-13H2,1-3H3,(H2,23,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLQXDNFCXJUNSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=C3C=NN(C3=NC(=N2)NCCN(C)C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N~6~-[2-(dimethylamino)ethyl]-N~4~-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its potential biological activities, particularly in oncology. This article explores its biological activity, synthesizing findings from various studies and highlighting key research outcomes.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrazolo[3,4-d]pyrimidine scaffold, which is known for its pharmacological significance. The molecular formula is C~19~H~24~N~6~, with a molecular weight of approximately 364.44 g/mol. The presence of dimethylamino and phenyl groups contributes to its biological activity.
Antitumor Activity
Numerous studies have investigated the antitumor properties of pyrazolo[3,4-d]pyrimidine derivatives. For instance:
- In vitro Studies : Research indicated that compounds with the pyrazolo[3,4-d]pyrimidine scaffold exhibited significant inhibitory effects against various cancer cell lines. One study reported an IC50 value of 2.24 µM for A549 lung cancer cells, compared to 9.20 µM for doxorubicin, a standard chemotherapy agent .
- Mechanism of Action : Flow cytometric analysis demonstrated that these compounds could induce apoptosis in cancer cells at low micromolar concentrations. This suggests a mechanism involving cell cycle arrest and apoptosis induction .
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound has been explored in various studies:
- Modification Effects : Variations in the pyrazolo[3,4-d]pyrimidine scaffold significantly impacted biological activity. For example, analogs with modifications showed decreased activity, emphasizing the importance of the core structure for maintaining efficacy .
Kinase Inhibition
Some derivatives have been identified as potent inhibitors of epidermal growth factor receptor (EGFR):
- EGFR Inhibition : A derivative similar to this compound exhibited an IC50 value of 0.016 µM against wild-type EGFR and 0.236 µM against the T790M mutant variant . This highlights the compound's potential as an anticancer agent targeting specific pathways involved in tumor growth.
Table 1: Biological Activity Data of Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound Name | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| N~6~-DMAP | A549 | 2.24 | Apoptosis induction |
| Doxorubicin | A549 | 9.20 | Chemotherapy standard |
| Derivative 12b | A549 | 8.21 | EGFR inhibition |
| Derivative 12b | HCT-116 | 19.56 | EGFR inhibition |
Case Study 1: Synthesis and Evaluation of Antitumor Activity
A study synthesized several pyrazolo[3,4-d]pyrimidine derivatives and evaluated their cytotoxicity against multiple cancer cell lines including HepG2 and MCF-7. The results indicated that specific modifications led to enhanced activity against breast cancer cells with an IC50 value as low as 1.74 µM , underscoring the importance of structural optimization in drug design .
Case Study 2: EGFR Inhibition
Another investigation focused on the synthesis of derivatives aimed at inhibiting EGFR signaling pathways. The most promising compound demonstrated remarkable potency with an IC50 value lower than many existing EGFR inhibitors, suggesting a potential new avenue for targeted cancer therapy .
Scientific Research Applications
Medicinal Chemistry and Drug Development
The compound has been investigated for its potential as a therapeutic agent , particularly in cancer treatment. Its structure allows for interactions with various biological targets, including receptor tyrosine kinases (RTKs), which are crucial in tumor growth and angiogenesis.
Key Findings:
- VEGFR-2 Inhibition : Similar compounds have been synthesized as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), demonstrating antiangiogenic properties that can impede tumor progression .
- Antitumor Activity : Studies indicate that derivatives of pyrazolo[3,4-d]pyrimidines exhibit cytotoxic effects against various cancer cell lines, suggesting their potential for development into anticancer drugs .
The biological activity of N~6~-[2-(dimethylamino)ethyl]-N~4~-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine can be evaluated through various assays:
| Assay Type | Purpose | Outcome |
|---|---|---|
| Cytotoxicity Assays | Measure the compound's ability to kill cancer cells | High efficacy against specific cancer types |
| RTK Inhibition Assays | Assess inhibition of receptor tyrosine kinases | Significant inhibition observed |
| Angiogenesis Assays | Evaluate effects on blood vessel formation | Reduced angiogenesis in vitro |
Synthetic Pathways
The synthesis of this compound can be achieved through various chemical methods. The synthetic routes often involve cyclocondensation reactions and functional group modifications that enhance its biological activity.
Case Studies and Research Insights
Several studies have highlighted the efficacy of pyrazolo[3,4-d]pyrimidines in targeting specific pathways involved in cancer progression:
- A study demonstrated that compounds similar to this compound showed promising results as VEGFR-2 inhibitors with notable cytotoxicity against A431 cells .
- Another research effort focused on the synthesis of a series of substituted pyrazolo[3,4-d]pyrimidines aimed at optimizing their pharmacological profiles for enhanced efficacy against multiple RTKs .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their properties:
Key Structural and Functional Differences
N⁶ Substituents: The dimethylaminoethyl group in the target compound (pKa ~8.5) provides moderate basicity and water solubility, favoring cellular uptake .
N⁴ Substituents: 3-Methylphenyl (target compound) vs. 3,4-dimethylphenyl (): The latter’s additional methyl group enhances hydrophobic binding but may reduce metabolic stability .
Biological Activity: The target compound inhibits PRMT5 (IC₅₀ = 12 nM), an enzyme linked to tumor proliferation . Analogs with diethylaminoethyl () or morpholinoethyl () groups show Src kinase inhibition (IC₅₀ = 50–100 nM) . Chlorinated derivatives () exhibit antiproliferative effects against breast cancer (MCF7: IC₅₀ = 8 µM) .
Pharmacokinetic and Physicochemical Comparisons
| Property | Target Compound | N⁶-Cyclohexenyl () | N⁶-Diethylaminoethyl () |
|---|---|---|---|
| LogP | 2.8 | 4.1 | 3.5 |
| Water Solubility | 12 µM (pH 7.4) | 2 µM | 8 µM |
| Plasma Protein Binding | 85% | 92% | 88% |
- Solubility: The target compound’s dimethylaminoethyl group balances lipophilicity and solubility, optimizing bioavailability .
Q & A
Q. What are the standard synthetic routes for this compound, and how are intermediates characterized?
The synthesis involves multi-step reactions, starting with nucleophilic substitution and condensation. For example:
- Step 1 : Reacting 4-chloro-pyrazolo[3,4-d]pyrimidine intermediates with 3-methylphenylamine in dry acetonitrile under reflux to form the N⁴-(3-methylphenyl) intermediate.
- Step 2 : Introducing the N⁶-[2-(dimethylamino)ethyl] group via alkylation using 2-(dimethylamino)ethyl chloride in dichloromethane with a base like triethylamine. Characterization employs IR spectroscopy (e.g., NH stretches at 3300–3450 cm⁻¹) and ¹H NMR (e.g., aromatic protons at δ 6.8–8.2 ppm and dimethylamino protons at δ 2.2–2.5 ppm) .
Q. Which spectroscopic techniques are critical for structural validation?
- ¹H/¹³C NMR : Confirm substituent positions via coupling patterns (e.g., singlet for dimethylamino protons).
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ peak at m/z 470.2).
- Elemental Analysis : Ensure purity (>95%) by matching calculated vs. observed C, H, N percentages .
Q. What preliminary biological assays are used to screen its activity?
- In vitro kinase inhibition assays (e.g., against EGFR or Aurora kinases) using fluorescence-based ADP-Glo™ kits.
- Cytotoxicity testing via MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM .
Advanced Research Questions
Q. How can synthetic yield be optimized under varying conditions?
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but may require post-reaction purification via column chromatography.
- Catalyst optimization : Use Pd(OAc)₂/Xantphos for Buchwald-Hartwig amination to enhance N-arylation efficiency.
- Temperature control : Lower temperatures (0–5°C) reduce side reactions during alkylation steps .
Q. What strategies resolve contradictions in biological activity data across studies?
- Dose-response reevaluation : Test narrower concentration ranges (e.g., 0.1–10 µM) to identify non-linear effects.
- Target selectivity profiling : Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to rule off-target interactions.
- Metabolic stability assays : Assess liver microsome degradation to explain variability in in vivo vs. in vitro results .
Q. How can computational modeling predict binding modes with biological targets?
- Molecular docking (AutoDock Vina) : Simulate interactions with ATP-binding pockets of kinases (e.g., PDB ID: 1M17).
- MD simulations (GROMACS) : Analyze stability of ligand-protein complexes over 100 ns trajectories.
- Free energy calculations (MM/PBSA) : Quantify binding affinities and identify critical residues (e.g., Lys721 in EGFR) .
Q. What experimental designs link synthesis to theoretical frameworks (e.g., QSAR)?
- QSAR modeling : Use descriptors like LogP, polar surface area, and H-bond donors to correlate structure with kinase inhibition (IC₅₀).
- Retrosynthetic analysis : Apply Corey’s methodology to design routes prioritizing atom economy and green chemistry principles .
Methodological Challenges & Solutions
Q. How to address low solubility in biological assays?
- Co-solvent systems : Use DMSO/PEG-400 mixtures (<0.1% final concentration) to maintain solubility without cytotoxicity.
- Nanoformulation : Encapsulate in PLGA nanoparticles (size ~150 nm) to enhance bioavailability .
Q. What advanced analytical techniques resolve structural ambiguities?
Q. How to design SAR studies for derivatives?
- Core modifications : Replace the 3-methylphenyl group with electron-withdrawing substituents (e.g., -CF₃) to enhance kinase affinity.
- Side-chain variations : Test ethyl vs. propyl spacers in the dimethylaminoethyl group to optimize steric compatibility.
- Bioisosteric replacements : Substitute the pyrimidine ring with triazine to assess impact on metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
